

Lavendustin A binding affinity versus computational predictions

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Compound Focus: Lavendustin A

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Experimental Binding Affinity of Lavendustin A

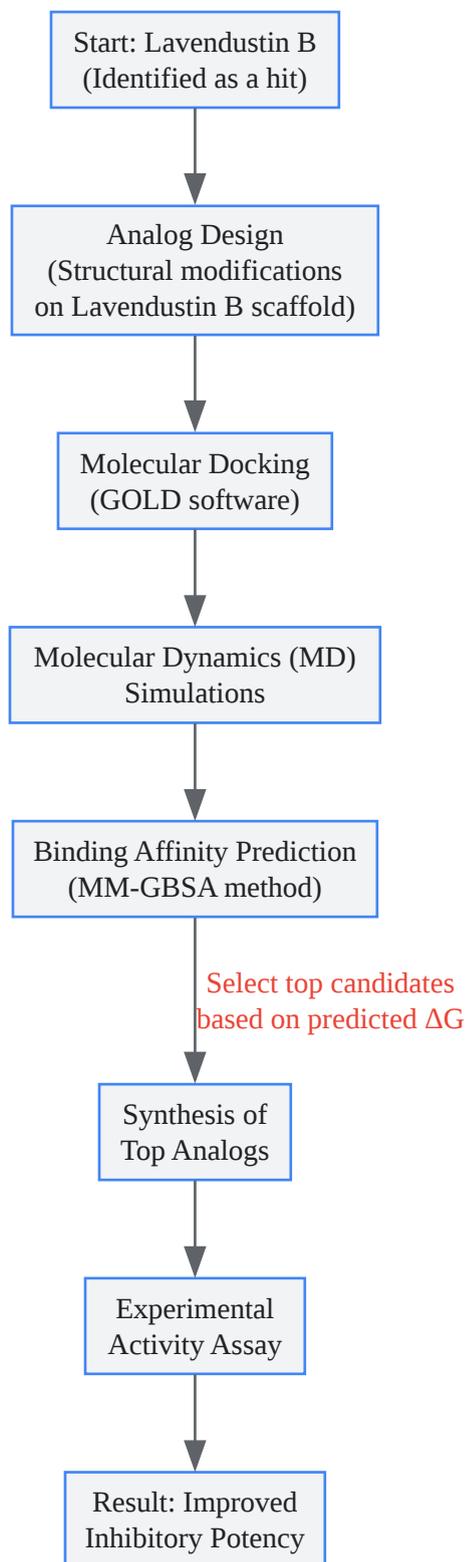
The following quantitative data for **Lavendustin A**'s inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase comes from a detailed kinetic analysis [1].

Parameter	Value	Experimental Context
Overall Dissociation Constant (Kd)	≤ 1 nM	Baculovirus-expressed recombinant intracellular domain of EGFR (EGFR-IC) [1].
Initial Dissociation Constant (Kd)	370 nM	Rapidly formed initial enzyme-inhibitor complex (EI) [1].
Inhibition Mechanism	Two-step, slow and tight binding	Initial complex (EI) formation, followed by slow isomerization to a tight complex (EI*) [1].
Inhibition Type	Hyperbolic mixed-type	With respect to both ATP and peptide substrates [1].

Computational Prediction for Lavendustin Analogs

While computational data for **Lavendustin A** was not found, one study details a successful structure-based approach to improve the potency of **Lavendustin B**, an analog with a similar core structure [2]. The workflow and results are summarized below.

Computational Workflow for Lavendustin Analog Design



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The table below shows the correlation between computationally predicted binding free energy (ΔG_{bind}) and the experimental inhibitory activity (IC_{50}) for Lavendustin B and one of its improved analogs [2].

Compound	R	Predicted ΔG_{bind} (kcal/mol)	Experimental IC_{50} (μM)
Lavendustin B	-	-18.09	94.07
Analog 2	2-Cl	-24.99	Improved potency vs. Lavendustin B

This study demonstrates that computational predictions showed a good correlation with experimental results, successfully guiding the design of more potent analogs [2].

Key Experimental & Computational Methods

For context, here are the methodologies referenced in the data above.

Key Experimental Protocol: Kinetic Analysis [1]

- **Pre-steady-state kinetic analysis** was used to characterize the two-step inhibition mechanism.
- A **preincubation protocol** was employed to pre-equilibrate the enzyme with the inhibitor in the presence of one substrate.
- Analysis of the data determined the dissociation constants for both the initial (EI) and final (EI*) complexes.

Computational Protocols for Affinity Prediction [2]

- **Molecular Docking**: Performed with GOLD software to predict how the ligand binds to the protein's active site.
- **Molecular Dynamics (MD) Simulations**: Used to simulate the physical movements of atoms in the protein-ligand complex over time, providing a more dynamic view than static docking.
- **Binding Free Energy Calculation**: The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method was applied to snapshots from MD trajectories to estimate the binding affinity (ΔG_{bind}).

How to Approach a Direct Comparison

Based on the available information, here is a potential pathway to create the comparison you need:

- **Benchmark Computational Tools:** You could use the known experimental data for **Lavendustin A** from [1] as a benchmark. Run the structure of **Lavendustin A** against the EGFR target using modern software.
- **Use Current Software:** Several drug discovery platforms like **MOE**, **Schrödinger**, and **Cresset** offer advanced binding affinity prediction tools, including molecular docking, MM/GBSA, and free energy perturbation (FEP) [3].
- **Validate with Experiment:** The final step for any robust comparison is to validate computational predictions with experimental binding assays, such as Microscale Thermophoresis (MST) [4] or Isothermal Titration Calorimetry (ITC) [5].

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References

1. Kinetic analysis of the inhibition of the epidermal growth ... [sciencedirect.com]
2. Computational and synthetic approaches for developing Lavendustin ... [pmc.ncbi.nlm.nih.gov]
3. Top Drug Discovery Software Solutions to Watch in 2025 [deepmirror.ai]
4. An original approach to measure ligand/receptor binding ... [nature.com]
5. | Malvern Panalytical Binding Affinity [malvernpanalytical.com]

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